molecular formula C26H23Cl2N3O3S B11434975 N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide

N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide

Cat. No.: B11434975
M. Wt: 528.4 g/mol
InChI Key: GJRORMCYAOUQRZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a chlorinated phenyl group, a dioxo-hexahydro-cyclohepta-thieno-pyrimidinyl moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a urea derivative under acidic or basic conditions.

    Introduction of the chlorophenyl groups: This step may involve the use of chlorinated phenyl reagents in a substitution reaction.

    Formation of the acetamide group: This can be accomplished through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

  • **Oxid

Properties

Molecular Formula

C26H23Cl2N3O3S

Molecular Weight

528.4 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]acetamide

InChI

InChI=1S/C26H23Cl2N3O3S/c1-15-7-8-17(28)13-20(15)29-22(32)14-30-25-23(19-5-3-2-4-6-21(19)35-25)24(33)31(26(30)34)18-11-9-16(27)10-12-18/h7-13H,2-6,14H2,1H3,(H,29,32)

InChI Key

GJRORMCYAOUQRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C4=C(S3)CCCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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